N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c19-7-8-21-14(16-6-3-9-24-16)10-18-17(20)15-11-22-12-4-1-2-5-13(12)23-15/h1-6,9,14-15,19H,7-8,10-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQJOPJZGSIXRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC(C3=CC=CS3)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxine Core: This step involves the cyclization of catechol with ethylene glycol under acidic conditions to form the 1,4-benzodioxine ring.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a Friedel-Crafts acylation reaction using thiophene-2-carbonyl chloride and an aluminum chloride catalyst.
Attachment of the Hydroxyethoxy Side Chain: The hydroxyethoxy side chain is added via a nucleophilic substitution reaction using 2-chloroethanol and a base such as sodium hydroxide.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an amine, such as ethylenediamine, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The hydroxyethoxy and thiophene groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Features and Modifications
The target compound’s uniqueness lies in its combination of:
- 2,3-Dihydro-1,4-benzodioxine-2-carboxamide core : Provides rigidity and resistance to oxidative metabolism.
- 2-(2-Hydroxyethoxy)ethyl chain : Increases polarity and hydrogen-bonding capacity.
Analog Compounds and Properties
Below is a comparative analysis of structurally related compounds from the evidence:
Functional Implications of Substituents
- Thiophene vs.
- Hydroxyethoxy Chain vs. Alkyl/Amino Groups: The hydroxyethoxy group in the target compound improves aqueous solubility compared to hydrophobic ethylphenyl () or basic dimethylamino () substituents, which may influence bioavailability .
- Benzodioxine vs. Oxadiazole Cores : The benzodioxine core offers greater metabolic stability than oxadiazole, which is prone to hydrolysis in acidic environments .
Biological Activity
N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic organic compound with potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity based on existing literature, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a benzodioxine core, a thiophene ring, and a hydroxyethoxy side chain. This unique arrangement contributes to its solubility and biological interactions. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₃O₄S |
| Molecular Weight | 325.39 g/mol |
| CAS Number | 2034392-15-7 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It can bind to cellular receptors, influencing various signaling pathways.
- Gene Expression Modulation : The compound may affect the expression of genes linked to inflammation and cancer progression.
Anti-inflammatory Effects
In related studies, compounds structurally similar to this compound have demonstrated anti-inflammatory properties. For instance, the ability to reduce nitric oxide (NO) production in LPS-stimulated RAW264.7 cells suggests that this compound may also modulate inflammatory responses .
Case Studies and Research Findings
- Cell Viability Assays : Preliminary studies using MTT assays have indicated that compounds with similar functional groups can affect cell viability in a dose-dependent manner. For example, treatments at varying concentrations resulted in significant reductions in cell viability due to cytotoxic effects .
- Cytokine Production : Studies have shown that related compounds can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and CCL2 in activated immune cells . This suggests that this compound may also exhibit similar anti-inflammatory effects.
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds reveals the following:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-benzamide | Similar core structure; different thiophene substitution | Antimicrobial |
| 3,4-Dihydrobenzo[b][1,4]dioxepine derivatives | Lacks hydroxyethoxy group | Varies from anticancer to anti-inflammatory |
| Thiophene-based sulfonamides | Contains thiophene and sulfonamide groups | Antimicrobial and anti-inflammatory |
The unique combination of functional groups in this compound may enhance its biological activity compared to these related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
